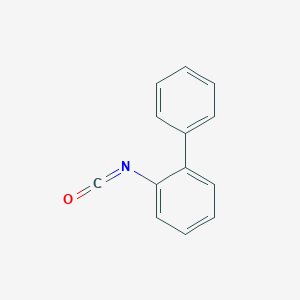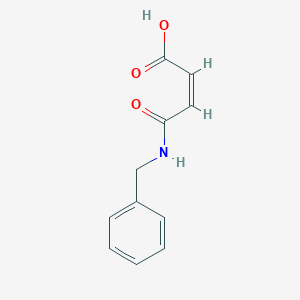
N-Benzylmaleamic acid
Overview
Description
N-Benzylmaleamic acid, also known as N-benzyl-2-aminoacrylic acid, is an organic compound with the formula C7H7NO2. It is a white solid that is soluble in polar organic solvents. This compound is a useful building block for organic synthesis, and has been used in a variety of scientific research applications.
Scientific Research Applications
1. Chemical Synthesis and Transformations
N-Benzylmaleamic acid and its derivatives have been a topic of research in the field of organic chemistry, particularly in chemical synthesis and transformations. Narita, Akiyama, and Okawara (1971) explored the dehydration of N-benzyloxy and N-hydroxymaleamic acids, focusing on the formation of isomaleimides, highlighting the importance of N-substituents in facilitating these reactions (Narita, Akiyama, & Okawara, 1971). Additionally, the synthesis of N-formylmaleamic acid, a compound relevant to the bacterial metabolism of nicotinic acid, demonstrates another aspect of this compound's role in chemical transformations (Behrman, 1957).
2. Role in Organic Synthesis and Protective Group Chemistry
N-Benzyl groups, including those in this compound, play a crucial role in protective group chemistry, especially in the synthesis of drugs and natural products. Zhou et al. (2019) discussed the significance of N-benzyl deprotection in organic synthesis, demonstrating the practical applications of this compound in preparing various pharmaceuticals and bioactive molecules (Zhou, Zhang, Xue, & Li, 2019).
3. Applications in Pharmaceutical Development
In the pharmaceutical sector, this compound derivatives have been examined for their potential in drug development. Cai, Drewe, and Kasibhatla (2006) highlighted the use of N-Benzyl derivatives in apoptosis induction assays, a critical area in cancer research, emphasizing the role of these compounds in discovering new anticancer agents and understanding molecular targets (Cai, Drewe, & Kasibhatla, 2006).
4. Contributions to Food Science and Preservation
In food science, benzoic acid derivatives, closely related to this compound, are widely used as preservatives and flavoring agents. Del Olmo, Calzada, and Nuñez (2017) discussed the use of these compounds in food preservation, their widespread occurrence, and their impact on human health (Del Olmo, Calzada, & Nuñez, 2017).
5. Environmental and Biological Applications
The environmental and biological applications of this compound derivatives also include their role in microbial metabolism and tolerance to weak acid stress. Mira and Teixeira (2013) explored the mechanisms of microbial tolerance to carboxylic acids, highlighting the significance of these compounds in microbial pathways and their applications in diverse fields like food safety and environmental studies (Mira & Teixeira, 2013).
Mechanism of Action
Target of Action
N-Benzylmaleamic acid, also known as (Z)-4-(benzylamino)-4-oxobut-2-enoic acid, is a chemical compound with the molecular formula C11H11NO3
Biochemical Pathways
It’s worth noting that the manipulation of biochemical pathways is a common strategy in drug design and metabolic engineering
Properties
IUPAC Name |
4-(benzylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWGQIYJCMMSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15329-69-8 | |
| Record name | 4-(Benzylamino)-4-oxoisocrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015329698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(benzylamino)-4-oxoisocrotonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Benzylmaleamic acid in the synthesis of tricyclic nitrogen heterocycles?
A1: this compound acts as a key building block in the synthesis of tricyclic nitrogen heterocycles via a sequential and tandem Ugi/intramolecular Diels-Alder (IMDA) reaction. [] In this reaction sequence, this compound participates in the Ugi four-component condensation (4CC) reaction with pyrrole, an aldehyde, and an isocyanide. This reaction yields a linear triene intermediate where this compound forms part of the newly formed amide linkage. This triene then undergoes an intramolecular Diels-Alder cycloaddition, facilitated by the presence of the maleic acid moiety derived from this compound. This cycloaddition results in the formation of the desired tricyclic nitrogen heterocycle. []
Q2: How does the structure of this compound contribute to the stereoselectivity of the IMDA cycloaddition?
A2: While the provided research article [] doesn't directly investigate the influence of this compound's structure on the stereoselectivity of the IMDA cycloaddition, it does mention that the reactions proceed with excellent stereoselectivity. It can be inferred that the presence of the bulky benzyl group on the nitrogen atom of this compound might influence the orientation of the reacting molecules during the cycloaddition step, potentially favoring the formation of a specific diastereomer. Further research would be needed to confirm the exact role of the benzyl group in the stereochemical outcome of this reaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




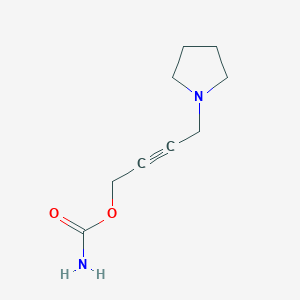
![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
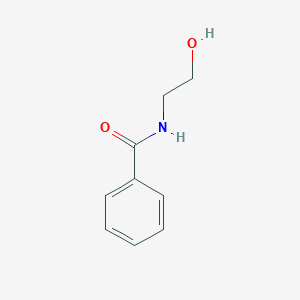

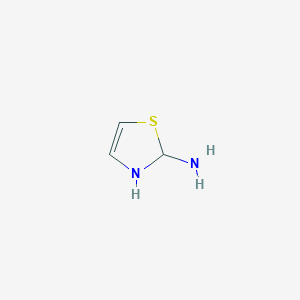

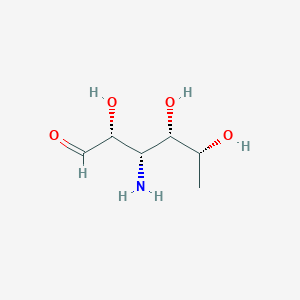

![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)

![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)
